Dhv-PGE2 - 68666-91-1

Dhv-PGE2

Catalog Number: EVT-1566677
CAS Number: 68666-91-1
Molecular Formula: C22H34O5
Molecular Weight: 378.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dhv-PGE2, or Dhv-Prostaglandin E2, is a derivative of Prostaglandin E2, which is a lipid compound involved in various physiological and pathological processes, particularly in inflammation and pain modulation. Prostaglandins are synthesized from arachidonic acid through the action of cyclooxygenase enzymes, primarily cyclooxygenase-1 and cyclooxygenase-2. Dhv-PGE2 retains the biological activities of Prostaglandin E2 but may exhibit enhanced stability or modified activity due to structural alterations.

Source

Dhv-PGE2 is synthesized from arachidonic acid, which is released from membrane phospholipids by phospholipases. The conversion of arachidonic acid to Prostaglandin E2 occurs through the cyclooxygenase pathway involving cyclooxygenase enzymes and specific synthases. The exact source of Dhv-PGE2 may vary depending on the synthetic methods employed and the intended application in research or therapeutic contexts.

Classification

Dhv-PGE2 falls under the category of prostaglandins, which are classified as eicosanoids. These compounds are lipid mediators derived from fatty acids and play crucial roles in inflammatory responses, vascular homeostasis, and various other biological functions.

Synthesis Analysis

Methods

The synthesis of Dhv-PGE2 can be achieved through several methods, including chemical synthesis and enzymatic pathways.

  1. Chemical Synthesis:
    • This involves multi-step organic reactions where starting materials are transformed into Dhv-PGE2 through controlled conditions and reagents.
    • Specific reagents may include protecting groups for hydroxyl functionalities and coupling agents to facilitate the formation of ester or amide bonds.
  2. Enzymatic Synthesis:
    • Enzymatic methods utilize cyclooxygenases or prostaglandin synthases to convert arachidonic acid directly into Dhv-PGE2.
    • This method can offer higher specificity and yield compared to chemical synthesis.

Technical Details

The synthesis typically requires precise control over reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity. Analytical techniques like high-performance liquid chromatography (HPLC) or mass spectrometry (MS) are often employed to monitor the progress of the synthesis and verify product identity.

Molecular Structure Analysis

Structure

Dhv-PGE2 retains a similar structure to Prostaglandin E2 but may include modifications that enhance its pharmacological properties. The general structure includes:

  • A cyclopentane ring.
  • Multiple functional groups including hydroxyl (-OH) groups.
  • A carboxylic acid group that is crucial for its biological activity.

Data

The molecular formula for Dhv-PGE2 can be represented as C20H32O5C_{20}H_{32}O_5. Its molecular weight is approximately 336.47 g/mol. Structural analysis often involves NMR spectroscopy and X-ray crystallography to elucidate detailed conformations.

Chemical Reactions Analysis

Reactions

Dhv-PGE2 participates in various biochemical reactions, primarily acting as a signaling molecule:

  1. Binding to Receptors: It interacts with specific prostaglandin receptors (EP receptors), initiating downstream signaling cascades that regulate inflammation and pain.
  2. Metabolism: Dhv-PGE2 can undergo further metabolism by enzymes such as 15-hydroxyprostaglandin dehydrogenase, leading to its inactivation.

Technical Details

The kinetics of these reactions can be studied using enzyme assays and binding studies, often revealing insights into the potency and efficacy of Dhv-PGE2 compared to its parent compound.

Mechanism of Action

Process

Dhv-PGE2 exerts its effects by binding to prostaglandin receptors on target cells, triggering intracellular signaling pathways:

  1. Activation of Adenylate Cyclase: In certain cell types, binding leads to an increase in cyclic adenosine monophosphate (cAMP), which mediates various cellular responses.
  2. Calcium Mobilization: In other contexts, it may cause an influx of calcium ions into cells, influencing muscle contraction and neurotransmitter release.

Data

Studies indicate that Dhv-PGE2 may have altered receptor affinity compared to Prostaglandin E2, potentially leading to enhanced therapeutic effects or reduced side effects in specific applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a colorless to pale yellow oil.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under acidic conditions but may degrade under prolonged exposure to light or heat.
  • Reactivity: Sensitive to oxidation; thus, it should be handled under inert atmospheres when possible.

Relevant data regarding melting point, boiling point, and specific heat capacity may vary based on the purity and formulation of Dhv-PGE2.

Applications

Dhv-PGE2 has several scientific uses:

  1. Research Tool: Used extensively in studies related to inflammation, pain pathways, and cardiovascular research.
  2. Therapeutic Potential: Investigated for its role in modulating immune responses and as a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis.
  3. Diagnostic Applications: Employed in assays for quantifying Prostaglandin E2 levels in biological samples, aiding in understanding disease mechanisms.
Historical Development of Prostaglandin-Based Therapeutics

The development of prostaglandin-based therapeutics represents a significant chapter in medicinal chemistry, originating from the landmark discovery of prostaglandins in the 1930s by Ulf von Euler. These lipid mediators were initially identified in seminal fluid and recognized for their potent physiological effects. The structural elucidation of prostaglandin E₂ (PGE₂) in the 1950s paved the way for understanding the vast signaling potential of eicosanoids in human physiology. Early therapeutic applications focused primarily on obstetrics and gynecology, where natural PGE₂ (dinoprostone) was utilized for cervical ripening and labor induction due to its uterotonic properties [5].

The historical trajectory of prostaglandin therapeutics took a pivotal turn with the recognition of the gastrointestinal and cardiovascular limitations of non-selective cyclooxygenase inhibitors (NSAIDs). These drugs, while effective for pain and inflammation, non-specifically inhibit all prostanoid production, disrupting homeostatic functions mediated by various prostaglandins. For instance, NSAID-induced inhibition of COX-1-derived PGE₂ compromises gastric mucosal integrity, while inhibition of COX-2-derived PGI₂ (prostacyclin) contributes to cardiovascular risks [1] [7]. This therapeutic impasse spurred intense research into more selective pharmacological strategies:

  • Receptor-Specific Targeting: Developing agonists/antagonists for specific prostaglandin receptors (e.g., EP receptors for PGE₂) to achieve desired effects while minimizing side effects.
  • Downstream Enzyme Inhibition: Targeting terminal synthases like mPGES-1, responsible for inflammatory PGE₂ production, aiming to spare other cytoprotective prostanoids like PGI₂.
  • Stable Synthetic Analogs: Designing chemically modified prostaglandin analogs with enhanced receptor specificity, metabolic stability, and tissue selectivity compared to the rapidly metabolized endogenous compounds.

Dhv-PGE2 emerges within this third paradigm. As a synthetic analog of endogenous PGE₂, it embodies the translational effort to leverage the beneficial cardiovascular and renal effects of PGE₂ signaling—particularly vasodilation and natriuresis—while overcoming the inherent chemical and metabolic instability of the natural compound that limits its therapeutic utility. Its development reflects the broader shift towards precision pharmacology within the eicosanoid field [7].

Structural and Functional Relationship Between Dhv-PGE2 and Endogenous PGE2

Endogenous Prostaglandin E₂ (PGE₂) serves as the fundamental structural and functional blueprint for Dhv-PGE2. Chemically, PGE₂ is a 20-carbon unsaturated fatty acid derivative featuring a central cyclopentane ring with two characteristic side chains: a carboxylic acid-containing lower chain and a hydroxylated upper chain. Its biologically active form is defined by specific stereochemistry: (5Z,11α,13E,15S)-11,15-Dihydroxy-9-oxoprosta-5,13-dien-1-oic acid [5] [6]. PGE₂ exerts its diverse physiological effects by binding to four distinct G-protein-coupled receptors (GPCRs), designated EP1, EP2, EP3, and EP4, each coupled to different intracellular signaling pathways:

  • EP1: Gq-coupled → ↑ Intracellular Ca²⁺ → Vasoconstriction (in some vascular beds), smooth muscle contraction.
  • EP2: Gs-coupled → ↑ cAMP → Vasodilation, smooth muscle relaxation, immune modulation.
  • EP3: Primarily Gi-coupled → ↓ cAMP → Varied effects (inhibition of neurotransmitter release, platelet aggregation, often antagonizes EP2/EP4).
  • EP4: Gs-coupled → ↑ cAMP → Vasodilation, endothelial barrier enhancement, immune regulation, often pro-angiogenic; shares some effects with EP2 but has distinct downstream pathways (e.g., PI3K activation) [3] [6] [9].

While the precise structural modifications defining Dhv-PGE2 are not explicitly detailed in the provided sources (common for proprietary analogs), synthetic prostaglandin analogs like Dhv-PGE2 typically target key vulnerabilities of the native PGE₂ molecule:

  • Metabolic Instability: Endogenous PGE₂ is rapidly inactivated (≥95% during first pulmonary pass) by the ubiquitous enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which oxidizes the 15(S)-hydroxyl group to a ketone, forming inactive 15-keto-PGE₂ [5] [9]. Analogs often incorporate modifications at or near C-15 (e.g., methylation, halogenation, or ring structures) to impede 15-PGDH recognition and degradation.
  • Receptor Selectivity: Natural PGE₂ activates all four EP receptors. Analogs are designed to favor binding to receptors mediating the desired therapeutic effect (e.g., EP2/EP4 for vasodilation in hypertension) while minimizing activation of receptors linked to undesired effects (e.g., EP1-mediated pain or vasoconstriction, EP3-mediated anti-natriuretic effects). This often involves strategic alterations to the cyclopentane ring or omega chain.
  • Chemical Stability: The β-hydroxyketone moiety in the cyclopentane ring and the conjugated diene system in the side chains make PGE₂ susceptible to dehydration and isomerization. Analogs may incorporate saturations or structural constraints to enhance stability.

Table 1: Key Structural and Functional Features of Endogenous PGE₂ vs. Synthetic Analog Dhv-PGE2

FeatureEndogenous PGE₂Synthetic Dhv-PGE2 (Typical Design Goals)Functional Consequence
Core Structure(5Z,11α,13E,15S)-11,15-Dihydroxy-9-oxoprosta-5,13-dien-1-oic acidPreserved core cyclopentane ring & carboxylic acid; Modified side chainsMaintains receptor binding capability
15(S)-OH GroupPresent (critical for activity & 15-PGDH target)Modified (e.g., methylated, replaced)↑ Metabolic stability (resists 15-PGDH inactivation)
Receptor ActivationNon-selective agonist for EP1, EP2, EP3, EP4Engineered for selectivity (e.g., EP2/EP4 bias)↑ Target specificity (focus on vasodilation, natriuresis)
Chemical StabilityLow (sensitive to dehydration/isomerization)Enhanced (e.g., saturation of diene, modified ketone)↑ Shelf-life, in vivo stability
Half-life (Plasma)Very short (seconds-minutes)Significantly prolonged↑ Duration of pharmacological effect

Therefore, Dhv-PGE2 represents a pharmacologically optimized molecule designed to retain the beneficial signaling capabilities of endogenous PGE₂—specifically targeting pathways relevant to vascular tone and fluid balance—while overcoming its pharmacokinetic limitations and refining its receptor activation profile for therapeutic applications in cardiovascular disease [6] [9].

Pharmacological Significance in Hypertension and Vascular Research

Dhv-PGE2's primary research significance lies in its potential to modulate vascular tone and renal sodium handling, two fundamental mechanisms underlying blood pressure regulation. Its design targeting EP2 and/or EP4 receptors positions it as a valuable tool for probing and potentially treating hypertension.

  • Mechanisms in Blood Pressure Regulation:
  • Vasodilation: Activation of EP2 and EP4 receptors on vascular smooth muscle cells (VSMCs) stimulates Gs-mediated adenylate cyclase activity, increasing intracellular cyclic AMP (cAMP). cAMP activates protein kinase A (PKA), leading to the phosphorylation of proteins that reduce intracellular calcium levels ([Ca²⁺]i) and decrease the sensitivity of the contractile apparatus to calcium. This results in VSMC relaxation and vasodilation, reducing peripheral vascular resistance. Dhv-PGE2, designed for EP2/EP4 selectivity, aims to amplify this vasodilatory pathway more potently and sustainably than endogenous PGE₂ [3] [9].
  • Natriuresis and Diuresis: In the kidney, particularly within the collecting duct (CD), endogenous PGE₂ acts as a potent natriuretic and diuretic autacoid. It directly inhibits sodium (Na⁺) reabsorption in the CD by increasing intracellular calcium via EP1 and pertussis toxin-insensitive Gi pathways linked to EP3. Furthermore, PGE₂ powerfully antagonizes the action of arginine vasopressin (AVP) in the CD. It inhibits AVP-stimulated water permeability by reducing cAMP accumulation (via Gi-coupled EP3) and by activating Rho kinase pathways (via EP1), preventing the membrane insertion of aquaporin-2 (AQP2) water channels. By mimicking these actions, Dhv-PGE2 promotes urinary sodium and water excretion, reducing plasma volume and thereby lowering blood pressure [9].
  • Renin Release Modulation: PGE₂, particularly through EP2 and EP4 receptors in the juxtaglomerular apparatus, can stimulate renin release. Renin initiates the renin-angiotensin-aldosterone system (RAAS), leading to angiotensin II formation, aldosterone secretion, vasoconstriction, and sodium retention – effects that increase blood pressure. This creates a complex, context-dependent role for PGE₂/EP4 signaling. Dhv-PGE2's net effect on blood pressure would depend on the balance between its vasodilatory/natriuretic actions and any potential EP4-mediated renin stimulation [9] [10].
  • Targeting Vascular Inflammation:Beyond hemodynamics, Dhv-PGE2's action on EP4 receptors holds significant interest in vascular inflammation research, relevant to atherosclerosis and aneurysm formation. Endogenous PGE₂ exhibits dual roles:
  • Pro-inflammatory: PGE₂ contributes to vascular inflammation by increasing vascular permeability, promoting leukocyte adhesion and infiltration, and stimulating cytokine production (e.g., IL-6) in various cell types within the vessel wall [3].
  • Anti-inflammatory/Resolution-Promoting: Paradoxically, PGE₂, especially via EP2/EP4, can also induce the production of specialized pro-resolving mediators (SPMs) and modulate macrophage function towards a pro-resolving phenotype under certain conditions. The net effect depends on receptor expression, timing, and the inflammatory milieu.Studies using EP4 receptor knockout mice or specific antagonists have demonstrated a crucial role for the PGE₂-EP4 axis in driving vascular inflammation. For instance, EP4 deficiency significantly attenuated local and systemic inflammation (reduced SAA, IL-6), joint destruction, and overall disease severity in murine models of rheumatoid arthritis, a condition with significant vascular inflammatory components [8]. Dhv-PGE2, if acting as an EP4 antagonist in specific inflammatory contexts (though likely designed as an agonist for hypertension), could be a research tool. More commonly, analogs designed with specific receptor profiles allow researchers to dissect the complex and sometimes opposing roles of PGE₂ signaling in vascular inflammation, potentially identifying contexts where selective modulation (agonism or antagonism) of specific EPs could be therapeutic [3] [8].

Table 2: Key EP Receptor Targets of Dhv-PGE2 in Hypertension and Vascular Research

EP ReceptorPrimary SignalingCardiovascular/Renal EffectsRelevance to Dhv-PGE2 Research
EP1Gq → ↑ Ca²⁺Vasoconstriction (some beds), ↑ VSMC proliferation, Renal: ↑ Ca²⁺ (may inhibit Na⁺ reabsorption in CD)Likely minimized in design to avoid vasoconstriction/pain
EP2Gs → ↑ cAMPVasodilation, Angiogenesis, Immune modulation (mixed)Primary Target: Promote vasodilation, potentially dampen inflammation
EP3Gi → ↓ cAMPVasoconstriction (some beds), Platelet aggregation, Renal: Antagonizes AVP (↓ water permeability in CD via Rho)Effects complex; may contribute to natriuresis but also undesired effects like vasoconstriction
EP4Gs → ↑ cAMP (also β-arrestin/PI3K)Vasodilation, Endothelial barrier enhancement, Potentiates inflammation (cytokines, adhesion), ↑ Renin release, Immune modulationPrimary Target: Promote vasodilation/natriuresis; Complex Role: Risk of pro-inflammation & renin stimulation

Properties

CAS Number

68666-91-1

Product Name

Dhv-PGE2

IUPAC Name

(Z)-7-[(1R,2R,3R)-2-[(E)-4-ethenyl-4-hydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid

Molecular Formula

C22H34O5

Molecular Weight

378.5 g/mol

InChI

InChI=1S/C22H34O5/c1-3-5-14-22(27,4-2)15-10-12-18-17(19(23)16-20(18)24)11-8-6-7-9-13-21(25)26/h4,6,8,10,12,17-18,20,24,27H,2-3,5,7,9,11,13-16H2,1H3,(H,25,26)/b8-6-,12-10+/t17-,18-,20-,22?/m1/s1

InChI Key

RUFIPEVZPSRREO-NSAYRSQZSA-N

SMILES

CCCCC(CC=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)(C=C)O

Synonyms

15-deoxy-16-hydroxy-16-vinyl-PGE2
15-deoxy-16-hydroxy-16-vinylprostaglandin E2
15-deoxy-16-hydroxy-16-vinylprostaglandin E2, (5Z,11alpha,13E)-(+-)-isomer
CL 115,129
CL-115129
DHV-PGE2

Canonical SMILES

CCCCC(CC=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)(C=C)O

Isomeric SMILES

CCCCC(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)(C=C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.